3-Iodo-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
Indazole is a heterocyclic skeleton which exhibits potent pharmacological activities like antitumor, antiviral, anti-inflammatory, antiplatelet, antimicrobial, HIV protease inhibition, antitubercular, anti-spermatogenic, antifungal, anti-bacterial activity, protein kinase C-B/Akt inhibition, anti-pyretic, NSAID, and analgesic .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis
1H, 13C NMR, and IR spectra for all the compounds were investigated. HMBC, HSQC, COSY, and NOESY spectra of the representative compounds were studied . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Chemical Reactions Analysis
The synthesis of 1H- and 2H-indazoles published during the last five years includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
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Scientific Field: Synthetic Chemistry
- Application : 3-Iodo-4,5,6,7-tetrahydro-1H-indazole serves as a fundamental scaffold in the development of various heteroarenes.
- Results or Outcomes : These compounds demonstrate significant bioactivity and utility as building blocks in synthetic chemistry.
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Scientific Field: Medicinal Chemistry
- Scientific Field: Drug Development
- Application : Indazole and its derivatives are used in the development of various drugs .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
- Scientific Field: Organic Chemistry
- Application : Indazole and its derivatives are used in the development of new synthetic strategies .
- Methods of Application : These compounds are synthesized using various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results or Outcomes : These new synthetic strategies have been published during the last five years and have shown to be effective .
Future Directions
Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . These developments suggest that the future directions in this field could involve further optimization of these synthetic methods and exploration of new applications for these compounds in various fields, particularly in medicine .
properties
IUPAC Name |
3-iodo-4,5,6,7-tetrahydro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHMCMMGUMQQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4,5,6,7-tetrahydro-1H-indazole |
Synthesis routes and methods I
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Synthesis routes and methods II
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